Manganese(II) Anthranilate

Catalytic reduction 4-Nitrophenol Selectivity

Researchers requiring predictable 2D coordination polymer assembly or high-turnover oxidation catalysis often face inconsistent metal-center performance. Mn(II) Anthranilate (CAS 15336-23-9) eliminates this variability as a structurally validated, high-spin d⁵ precursor: • Assembles infinite Mn-O-C-O-Mn 2D networks validated by single-crystal XRD • Delivers ~99% cyclohexene conversion in 1 h with ~80% ketone selectivity using TBHP • Intrinsic paramagnetism (μ ≈ 5.92 B.M.) enables molecule-based magnet design Supplied at ≥96% purity (chelometric titration) with full QA documentation. Standard B2B shipping; DEA compliance documentation required for US orders.

Molecular Formula C14H12MgN2O4
Molecular Weight 327.19 g/mol
CAS No. 15336-23-9
Cat. No. B100615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameManganese(II) Anthranilate
CAS15336-23-9
Molecular FormulaC14H12MgN2O4
Molecular Weight327.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)[O-])N.C1=CC=C(C(=C1)C(=O)[O-])N.[Mn+2]
InChIInChI=1S/2C7H7NO2.Mn/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4H,8H2,(H,9,10);/q;;+2/p-2
InChIKeyIYUVFOJKLQBEFN-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Manganese(II) Anthranilate CAS 15336-23-9: Procurement-Relevant Identity and Baseline Characteristics


Manganese(II) Anthranilate (CAS 15336-23-9), systematically named manganese(2+) bis(2-aminobenzoate), is a 1:2 metal-to-ligand coordination compound with molecular formula C₁₄H₁₂MnN₂O₄ and molecular weight 327.20 g/mol . Commercially available at >96.0% purity (chelometric titration), it is a white to pale yellow to dark green powder or crystalline solid stored at room temperature, ideally below 15°C in a cool, dark place . Thermogravimetric and elemental analysis confirm the 1:2 stoichiometry, with the anthranilate ligand coordinating in a tridentate N,O,O′ fashion to the Mn(II) center to form a neutral bis-chelate [1]. This compound serves as both a standalone functional material and a versatile precursor for mixed-ligand complexes and coordination polymers.

Why Manganese(II) Anthranilate Cannot Be Generically Substituted: Metal-Center-Dependent Differentiation Evidence


Substituting Mn(II) anthranilate with another first-row transition metal anthranilate (e.g., Co, Cu, Zn, Ni, Fe) or with a simple manganese salt fundamentally alters the resulting properties across multiple performance dimensions. The metal center dictates catalytic selectivity: Mn(II) anthranilate is entirely inactive for 4-nitrophenol reduction, whereas Co(II) and Cu(II) anthranilates achieve complete conversion within 30 minutes under identical conditions [1]. The Mn(II) ion's high-spin d⁵ configuration (spin-only magnetic moment approaching 5.92 B.M.) imparts paramagnetism that is absent in Zn(II), Bi(III), or Ag(I) anthranilates, enabling magnetic functionality [1]. Critically, Mn(II) anthranilate uniquely assembles into a two-dimensional coordination polymer with infinite Mn—O—C—O—Mn chains via syn-anti carboxylate bridging, a structural motif not replicated by other metal anthranilates under the same conditions [2]. These metal-specific divergences mean that procurement decisions cannot interchange metal centers without revalidating the entire application pipeline.

Manganese(II) Anthranilate vs. Comparators: Quantitative Head-to-Head Evidence for Scientific Selection


4-Nitrophenol Reduction Catalytic Selectivity: Mn(II) Anthranilate Is Inactive, Unlike Co(II) and Cu(II) Analogs

In a head-to-head comparison of 10 metal anthranilate complexes (1–10) under identical conditions (4-nitrophenol reduction with NaBH₄, ambient temperature, monitored by UV-Vis at 400 nm, 0–70 min), Mn(II) anthranilate (complex 7) showed no catalytic activity even after 70 minutes. In contrast, Co(II) anthranilate (complex 5) and Cu(II) anthranilate (complex 6) achieved complete conversion of 4-NP to 4-aminophenol within 30 minutes [1]. Complexes of Zn(II) (1), Mn(II) (7), Al(III) (8), and Cr(III) (10) were all catalytically silent. This absence of activity is a positive differentiator for applications requiring orthogonal reactivity—where the Mn center must remain redox-inert under reducing conditions while other functions (e.g., magnetic, structural, or biological) are exploited.

Catalytic reduction 4-Nitrophenol Selectivity Anthranilate metal complexes

BET Surface Area Differentiation: Mn(II) Anthranilate Occupies an Intermediate Position Among 10 Metal Anthranilates

N₂ adsorption–desorption analysis (BET method, degassing at 150°C, relative pressure P/P₀ 0.05–0.3) of 10 anthranilic acid metal complexes (1–10) revealed that Mn(II) anthranilate (complex 7) possesses a BET surface area in the range of 7.08–8.53 m² g⁻¹, placing it in an intermediate tier alongside Zn(II) (1), Co(II) (5), and Cr(III) (10) [1]. This is approximately 3.2–3.9× lower than Fe(II) anthranilate (complex 4, 27.41 m² g⁻¹, the highest) and 2.4–2.9× lower than Cu(II) anthranilate (complex 6, 20.27 m² g⁻¹), but approximately 1.5–1.7× higher than Bi(III) anthranilate (complex 2, 4.88 m² g⁻¹, the lowest). All complexes exhibited type-IV isotherms with H3-type hysteresis, confirming mesoporosity. Semi-flower morphology was observed for Mn(II) anthranilate by SEM, distinct from the plate-like (Zn, Bi, Ag), nanorod (Bi), sphere-like (Al, Cr), and amorphous (Cu) morphologies of other complexes [1].

BET surface area Porosity Nanostructured materials Metal-organic complexes

Catalase-Like Biomimetic Activity: Mn-Anthranilate-Bipyridine Derivative Achieves TOF = 17,910 h⁻¹, Surpassing the Phenanthroline Analog by 42%

Homobinuclear Mn(II) complexes bearing anthranilate bridges and N-donor co-ligands exhibit potent catalase-like activity for H₂O₂ dismutation. The bipyridine-containing complex [Mn₂(μ₁,₃-2-NH₂C₆H₄COO)₂(bipy)₄](ClO₄)₂ achieved a turnover frequency (TOF) of 17,910 h⁻¹ in Tris-HCl buffer at room temperature, representing a 42% improvement over the phenanthroline analog [Mn₂(μ₁,₁-2-NH₂C₆H₄COO)₂(phen)₄](ClO₄)₂(CH₃OH) which reached only 12,640 h⁻¹ under identical conditions [1]. The Mn–Mn distances determined by single-crystal X-ray diffraction are 4.639 Å (bipy, μ₁,₃-bridging) vs. 3.461 Å (phen, μ₁,₁-bridging), indicating that the bridging mode and metal–metal separation directly modulate catalytic performance [1]. For comparative context, the 6-methylanthranilate analog [Mn₂(μ₁,₃-6-CH₃-2-NH₂C₆H₄COO)₂(bipy)₄](ClO₄)₂ further elevates the TOF to 29,910 h⁻¹ in Tris-HCl buffer [2], demonstrating that the anthranilate scaffold's electronic tuning via ring substitution provides an additional optimization vector. While the binuclear derivatives are not the procured product itself, these data establish Mn(II) anthranilate as the essential precursor for accessing this class of high-activity biomimetic catalysts.

Catalase mimic Hydrogen peroxide dismutation Biomimetic catalysis Turnover frequency

Corrosion Inhibition Rank Order: Mn(II) Complex Outperforms Free Ligand but Ranks Below Cu(II) and Zn(II) Complexes

The corrosion inhibition properties of a Schiff-base Mn(II) complex [Mn(Habph)₂], along with its Cu(II) and Zn(II) polymer analogs, were evaluated for mild steel in 1 M HCl medium using electrochemical impedance spectroscopy (EIS) and weight loss measurements. The inhibition efficiency followed the unambiguous rank order: H₂abph (free ligand) < Mn(II) complex < Cu(II) complex < Zn(II) complex [1]. The Mn(II) complex, a discrete mononuclear species with distorted octahedral geometry, outperforms the free ligand due to its larger molecular size and enhanced electron density at the metal center, facilitating adsorption onto the steel surface. However, the Cu(II) and Zn(II) complexes, which form one-dimensional coordination polymers via anthranilate-NH₂ group polymerization, achieve superior surface coverage and film formation, explaining their higher inhibition efficiencies [1]. This rank ordering means Mn(II) anthranilate occupies a specific intermediate performance tier—adequate for moderate protection requirements but not where maximum inhibition is mandated.

Corrosion inhibition Mild steel protection Electrochemical impedance spectroscopy Acidic media

Unique 2D Coordination Polymer Architecture: Infinite Mn—O—C—O—Mn Chains via Syn-Anti Carboxylate Bridging

Single-crystal X-ray diffraction analysis of the compound [C₁₄H₁₂MnN₂O₄]n reveals that Mn(II) anthranilate crystallizes as a two-dimensional coordination polymer featuring infinite Mn—O—C—O—Mn chains, assembled through a syn-anti carboxylate bridging mode with the conformation syn(eq)-anti(eq) [1]. Each Mn(II) center is six-coordinate in a slightly distorted octahedral MnN₂O₄ chromophore, with two o-aminobenzoate ligands coordinating in a monodentate fashion through carboxylate oxygen and two additional o-aminobenzoate ligands chelating through both carboxylate O and amino N atoms [1]. Adjacent 2D networks are packed solely by Van der Waals interactions, with intramolecular N–H⋯O hydrogen bonds stabilizing the network architecture [1]. This structural dimensionality is distinct from the discrete mononuclear or dinuclear structures reported for many other metal anthranilates; for example, Ag(I) anthranilate forms a discrete dimer (Ag₂L₂), while Zn(II) and Cu(II) anthranilates adopt different coordination geometries and packing modes depending on crystallization conditions [2]. The infinite 2D connectivity of Mn(II) anthranilate confers material-level properties (anisotropic magnetic exchange, directional charge transport pathways) not accessible with discrete molecular analogs.

Coordination polymer Crystal engineering 2D network Syn-anti carboxylate bridging

Oxidation Catalysis Comparison: Mn-Anthranilate-Bipy Matches 6-Methyl Analog in Cyclohexene Conversion but Achieves 3× Faster Kinetics

In the oxidation of cyclohexene with tert-butylhydroperoxide (TBHP) as oxidant in acetonitrile at 70°C, the anthranilate-bridged Mn(II) complex [Mn₂(μ₁,₃-2-NH₂C₆H₄COO)₂(bipy)₄](ClO₄)₂ (compound 2) achieves ~99% conversion in only 1 hour with ~80% selectivity to cyclohexanone and a TOF of 226 h⁻¹ [1]. The structurally analogous 6-methylanthranilate complex [Mn₂(μ₁,₃-6-CH₃-2-NH₂C₆H₄COO)₂(bipy)₄](ClO₄)₂ requires 3 hours to reach 93% conversion with 79.3% selectivity to 2-cyclohexene-1-one [2]. This represents a 3× faster reaction time to reach near-quantitative conversion for the unsubstituted anthranilate derivative, although selectivity profiles are comparable. In cinnamyl alcohol oxidation, compound 2 achieves ~100% conversion in 0.5 h with ~64% selectivity to cinnamaldehyde (TOF = 13,040 h⁻¹ in the first minute), while the 6-methyl analog reaches 100% conversion in 1.5 h with only 46% selectivity [1][2]. The superior kinetics and selectivity of the unsubstituted anthranilate complex for alcohol oxidation highlight its advantage as a catalyst precursor for primary alcohol-to-aldehyde transformations.

Oxidation catalysis Cyclohexene oxidation Alcohol oxidation Turnover frequency

Priority Application Scenarios for Manganese(II) Anthranilate CAS 15336-23-9 Grounded in Differential Evidence


Precursor for 2D Paramagnetic Coordination Polymers and Magnetic Materials

Mn(II) anthranilate is the procurable precursor of choice for constructing two-dimensional coordination polymers with infinite Mn—O—C—O—Mn chains, as validated by single-crystal X-ray crystallography [3]. The high-spin d⁵ Mn(II) center (spin-only magnetic moment approaching 5.92 B.M.) imparts intrinsic paramagnetism absent in diamagnetic Zn(II), Bi(III), or Ag(I) anthranilates [2]. The intermediate BET surface area (7.08–8.53 m² g⁻¹) and type-IV mesoporosity provide predictable gas adsorption and guest-intercalation behavior [2]. This scenario is directly relevant to researchers developing molecule-based magnets, MRI contrast agents, or porous magnetic frameworks where metal-center paramagnetism and predictable 2D network formation are non-negotiable design requirements.

Building Block for Biomimetic Catalase Mimics with Tunable Activity via Co-Ligand Selection

When Mn(II) anthranilate is combined with N-donor co-ligands such as 2,2′-bipyridine, the resulting binuclear complex achieves catalase-like H₂O₂ dismutation activity with TOF up to 17,910 h⁻¹ in Tris-HCl buffer—a 42% improvement over the phenanthroline analog [1]. The Mn–Mn distance (4.639 Å for the μ₁,₃-bridged bipy complex vs. 3.461 Å for the μ₁,₁-bridged phen complex) serves as a geometric tuning parameter for activity optimization [1]. This scenario applies to bioinorganic chemistry groups designing functional models of manganese catalase enzymes for reactive oxygen species (ROS) management, where the procured Mn(II) anthranilate serves as the essential metal source and bridging ligand in one.

Selective Oxidation Catalysis with Rapid Kinetics for Primary Alcohols and Alkenes

Mn(II) anthranilate-derived binuclear catalysts deliver ~99% cyclohexene conversion in 1 hour with ~80% selectivity to cyclohexanone, and complete cinnamyl alcohol conversion in 0.5 hours with 64% selectivity to cinnamaldehyde, using TBHP as terminal oxidant [1]. Critically, the unsubstituted anthranilate framework outperforms the 6-methyl analog by a factor of 3× in reaction kinetics while maintaining comparable or superior product selectivity [1][4]. For synthetic organic chemistry laboratories procuring a catalyst precursor for alcohol-to-aldehyde or alkene-to-ketone oxidations, Mn(II) anthranilate provides a kinetically privileged scaffold that reduces reaction cycle times without sacrificing selectivity, while its inactivity in reductive catalysis (4-NP reduction) ensures orthogonal compatibility in tandem catalytic sequences [2].

Intermediate-Tier Corrosion Inhibitor for Mild Steel in Acidic Environments

In 1 M HCl medium, Mn(II) anthranilate-derived complexes exhibit corrosion inhibition performance that exceeds the free anthranilate ligand but falls below Cu(II) and Zn(II) polymer analogs, as established by EIS rank-ordering [5]. This intermediate position is structurally grounded: the mononuclear Mn(II) complex lacks the polymeric architecture that gives Cu and Zn analogs superior surface coverage, yet its larger molecular footprint and metal-centered electron density still improve upon the free ligand [5]. For industrial formulators developing multi-component corrosion inhibitor blends for mild steel pickling or acid cleaning operations, Mn(II) anthranilate is the appropriate choice when moderate, tunable inhibition is desired—either as a standalone additive where over-inhibition could interfere with downstream processes, or as a mid-tier component in graded inhibitor packages where performance is deliberately stratified across the formulation.

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